molecular formula C10H17NO3 B13346388 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

Cat. No.: B13346388
M. Wt: 199.25 g/mol
InChI Key: BDDSGPWCGPNDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid is a spirocyclic compound featuring a fused oxa-azaspiro[4.5]decane core with an acetic acid substituent at the 3-position. Its structural uniqueness lies in the spiro junction connecting a tetrahydrofuran-like oxygen-containing ring (1-oxa) and an azacyclohexane ring (8-aza). This scaffold is of significant interest in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid

InChI

InChI=1S/C10H17NO3/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10/h8,11H,1-7H2,(H,12,13)

InChI Key

BDDSGPWCGPNDIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(CO2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Oxo-1-oxa-8-azaspiro[4.5]decane Derivatives

Method Overview:

This approach involves cyclization of suitably substituted 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives under acidic or basic conditions to form the spirocyclic system, followed by oxidation to introduce the acetic acid functionality.

Key Steps:

  • Step 1: Preparation of the precursor heterocyclic compound, typically through nucleophilic substitution or cyclization of amino alcohols with aldehydes or ketones.
  • Step 2: Cyclization in an inert organic solvent (e.g., tetrahydrofuran, dioxane) in the presence of a dry hydrogen halide (hydrogen chloride or bromide) or acid catalyst to form the spirocyclic core.
  • Step 3: Hydrolysis or oxidation of the heterocyclic intermediate to introduce the carboxylic acid group, often using oxidizing agents such as potassium permanganate or chromium-based reagents.

Reference:

  • Patent US5118687A describes cyclization of 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives in acidic media, employing inert solvents like diethyl ether or dioxane, with subsequent acid salt formation or base treatment to liberate free acid forms.

Construction via Reaction of 2-Oxo-3,8-diazaspirodecane Derivatives with Phenylalkane Derivatives

Method Overview:

This method employs nucleophilic substitution of halogenated intermediates with phenylalkane derivatives, followed by ring closure to form the spirocyclic system.

Key Steps:

  • Step 1: Synthesis of 2-oxo-3,8-diazaspirodecane derivatives via reaction of amino alcohols with aldehydes or ketones.
  • Step 2: Halogenation of the precursor at the appropriate position (e.g., chlorination or bromination).
  • Step 3: Reaction with phenylalkane derivatives in inert solvents (e.g., chlorobenzene, toluene) with a base such as potassium carbonate or triethylamine, under reflux conditions.
  • Step 4: Intramolecular cyclization facilitated by base or heat, forming the spirocyclic core.
  • Step 5: Oxidation or hydrolysis to convert the heterocyclic intermediate into the corresponding acetic acid derivative.

Reference:

  • Patent EP0414422A2 details such reactions, emphasizing the use of inert organic solvents and bases capable of binding liberated acids, with cyclization occurring at temperatures between room temperature and boiling point.

Functionalization of the Spirocyclic Core with Acetic Acid Moiety

Method Overview:

Post-cyclization, the core heterocycle is functionalized to incorporate the acetic acid group via acylation or oxidation.

Key Steps:

  • Step 1: Activation of the heterocyclic nitrogen or carbon centers using reagents such as HBTU or other coupling agents.
  • Step 2: Reaction with methyl or ethyl chloroacetate, followed by hydrolysis to yield the free acid.
  • Step 3: Alternatively, oxidation of the methyl ester to the free acid using saponification conditions (e.g., NaOH in methanol).

Reference:

  • The synthesis of methyl esters and subsequent hydrolysis is a common route, as demonstrated in the preparation of methyl 2-{2-oxa-8-azaspiro[4.5]decan-3-yl}acetate, which can be hydrolyzed to the free acid form.

Reaction Conditions and Reagents

Step Reagents Solvent Temperature Notes
Cyclization Hydrogen halides (HCl, HBr), base (potassium tert-butoxide) Dioxane, THF 0°C to reflux Acidic or basic cyclization pathways
Oxidation Potassium permanganate, chromium reagents Water, acetone Room temperature to 50°C For converting heterocycles to acids
Acylation Methyl or ethyl chloroacetate Acetonitrile, dichloromethane Room temperature For ester formation
Hydrolysis NaOH in methanol Methanol Room temperature To convert esters to acids

In-Depth Research Findings and Data Tables

Reaction Yields and Efficiency

Method Yield (%) Enantiomeric Excess Scale Remarks
Acidic cyclization 62–75 Not specified Multigram From patent US5118687A
Halogenation and cyclization 77–84 Not specified Laboratory scale From patent EP0414422A2
Ester hydrolysis Quantitative Not applicable Laboratory scale From PubChem data

Notable Precursors and Intermediates

Compound Role Key Features Source
2-Oxo-1-oxa-8-azaspiro[4.5]decane Intermediate Heterocyclic core Patent US5118687A
Halogenated heterocycles Intermediate Reactive sites for substitution Patent EP0414422A2
Methyl or ethyl esters Derivatives For hydrolysis to acids PubChem

Summary of Preferred Methods

Chemical Reactions Analysis

Primary Reaction Types

The compound participates in reactions typical of carboxylic acids and spirocyclic amines, including:

Reaction Type Reagents/Conditions Products Key Observations
EsterificationMethanol/H⁺, DCC couplingMethyl 2-{8-oxa-1-azaspiro[4.5]decan-3-yl}acetate Yields ester derivatives for further functionalization.
AlkylationPropargyl bromide, DBU base N-alkylated spirocyclic derivatives (e.g., 11a–11k )DBU enhances nucleophilicity of the spirocyclic amine.
Oxidative CyclizationPhI(OAc)₂, Cu[(CH₃CN)₄ClO₄] 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dionesCatalytic copper(I) enables efficient spiroannulation (72–75% yield).
Click ChemistryCuSO₄/NaAsc, azides Triazole derivatives (e.g., 12a–12d )One-pot synthesis with terminal alkynes (54–68% yield).

Oxidative Cyclization Mechanism

The formation of the spirocyclic core involves:

  • Activation : PhI(OAc)₂ oxidizes the phenolic oxygen in intermediates like 9a , facilitating radical or electrophilic pathways.

  • Cyclization : Copper(I) catalyzes intramolecular C–O bond formation, forming the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold .

  • Rearomatization : Loss of acetic acid restores aromaticity in the quinone-like structure.

Alkylation Selectivity

The spirocyclic amine reacts preferentially at the nitrogen atom due to:

  • Steric effects : The spirocyclic structure hinders attack at the oxygen atom.

  • Electronic effects : The amine’s lone pair is more nucleophilic than the ether oxygen .

Optimized Reaction Conditions

Data from catalytic studies (adapted from ):

Table 1: Catalyst Screening for Oxidative Cyclization

Catalyst Oxidant Yield (%)
Cu[(CH₃CN)₄ClO₄]PhI(OAc)₂72
Rh₂(OAc)₄PhI(OAc)₂75
Mn(OAc)₂PhI(OAc)₂<5

Table 2: Base Screening for N-Alkylation

Base Yield (%)
DBU82
K₂CO₃45
Et₃N38

Limitations and Research Gaps

  • Decarboxylation : No experimental data exists for thermal or acidic decarboxylation of the acetic acid moiety.

  • Stereoselectivity : Reactions involving chiral centers (e.g., lactic acid derivatives) lack enantiomeric outcome reports .

Key Citations

  • Oxidative cyclization and alkylation pathways:

  • Esterification derivatives:

  • Structural reactivity principles:

Scientific Research Applications

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Boc Protection : The tert-butoxycarbonyl (Boc) group in the analog from improves solubility in organic solvents, aiding synthetic manipulation.
  • Phenyl/Benzyl Groups : Aromatic substituents (e.g., in ) increase lipophilicity (logP ~2.5–3.0), critical for blood-brain barrier penetration in CNS-targeted drugs.

Melting Points : Diketone-containing derivatives (e.g., ) exhibit higher melting points (>250°C) due to intramolecular hydrogen bonding and crystallinity.

Biological Activity

2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid, also known as 2-{1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid hydrochloride, is a compound with notable biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1356386-49-6
  • Molecular Formula : C10H18ClNO3
  • Molecular Weight : 235.71 g/mol
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be derived from simpler precursors through methods such as:

  • Formation of the spirocyclic structure.
  • Introduction of the acetic acid moiety.
  • Hydrochloride salt formation for enhanced solubility and stability .

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated significant antibacterial effects against various strains of bacteria, including multidrug-resistant (MDR) strains .
    • The mechanism includes inhibition of bacterial topoisomerases, which are vital for DNA replication and transcription .
  • Immunomodulatory Effects :
    • Similar compounds in the same class have shown potential as immunomodulators, enhancing cytokine production in immune cells .
    • This suggests a possible role in therapeutic applications for autoimmune diseases.
  • Neuroprotective Properties :
    • Preliminary studies suggest that derivatives may have neuroprotective effects, potentially beneficial in neurodegenerative conditions .

Case Study 1: Antibacterial Efficacy

A study evaluated the effectiveness of this compound against MDR strains of Acinetobacter baumannii. Results showed:

  • Significant inhibition at concentrations as low as 10 µg/mL.
  • The compound demonstrated a broader spectrum of activity compared to standard antibiotics .

Case Study 2: Immunomodulatory Activity

In a controlled experiment using murine models, the compound was administered to assess its effect on cytokine levels:

  • Increased levels of IL-6 and TNF-alpha were observed, indicating a robust immune response.
  • This effect was dose-dependent, highlighting its potential use in therapies requiring immune modulation .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against MDR bacteria
ImmunomodulatoryIncreased cytokine production
NeuroprotectivePotential protective effects

Q & A

Q. What are the recommended safety protocols for handling 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid in laboratory settings?

While the compound is stable under recommended storage conditions, its acute toxicity (oral Category 4, H302) and potential for skin/eye irritation (Category 2, H315/H319) necessitate strict precautions. Researchers should:

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles.
  • Work in a fume hood to avoid inhalation of dust (H335).
  • Store in a cool, dry environment away from incompatible materials (though specific incompatibilities are not documented) .

Q. What synthetic routes are commonly employed for the preparation of spirocyclic compounds like this derivative?

Spirocyclic scaffolds are often synthesized via cyclization reactions. For example:

  • Ketalization : The 1,4-dioxaspiro[4.5]decane core can be formed by reacting cyclic ketones with diols under acidic conditions.
  • Functionalization : Subsequent alkylation or acetylation at the 3-position introduces the acetic acid moiety, as seen in structurally related compounds .
  • Resolution : Chiral centers (e.g., (2S)-configuration) may require enantioselective catalysis or chromatographic separation .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • X-ray crystallography : Provides definitive proof of stereochemistry and spirocyclic geometry, as demonstrated for analogous spiro compounds (R-factor ≤ 0.041) .
  • NMR spectroscopy : Key signals include the spirocyclic proton (δ ~3.5–4.5 ppm) and acetic acid carbonyl (δ ~170–175 ppm in 13C^{13}\text{C}).
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (theoretical 211.2576 g/mol for C11_{11}H17_{17}NO3_3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

Discrepancies in toxicity classifications (e.g., OSHA vs. IARC) often arise from differing testing protocols. To address this:

  • Dose-response studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple concentrations.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 8-phenyl-1,3-diazaspiro derivatives) that have well-documented toxicological profiles .
  • Mechanistic modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict reactivity and toxicity endpoints .

Q. What computational methods are suitable for modeling the spirocyclic structure and its reactivity?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to assess strain energy in the spiro ring system.
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes inhibited by related triazaspiro compounds) .
  • Reactivity simulations : Analyze orbital interactions (HOMO-LUMO gaps) to identify vulnerable sites for functionalization .

Q. How can reaction conditions be optimized to improve yield during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in cyclization steps.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) for ketalization efficiency.
  • Process control : Implement inline FTIR or HPLC monitoring (e.g., using Chromolith columns) to track reaction progression and minimize byproducts .

Q. What strategies mitigate challenges in separating spirocyclic derivatives from reaction mixtures?

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Crystallization : Exploit differences in solubility between spirocyclic products and linear byproducts using ethanol/water mixtures.
  • Membrane technologies : Nanofiltration membranes can isolate compounds based on molecular weight cutoffs (MWCO) .

Methodological Notes

  • Safety vs. reactivity : Despite stability under standard conditions, thermal decomposition products remain uncharacterized. Pre-experiment DSC/TGA analysis is advised .
  • Data interpretation : Cross-validate spectral data with computational models to resolve ambiguities in stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.